molecular formula C24H38O6 B1676543 Lovastatin acid CAS No. 75225-51-3

Lovastatin acid

Cat. No.: B1676543
CAS No.: 75225-51-3
M. Wt: 422.6 g/mol
InChI Key: QLJODMDSTUBWDW-BXMDZJJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lovastatin acid, the bioactive open-chain β-hydroxy acid form of lovastatin, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis . Produced primarily by Aspergillus terreus via a complex polyketide synthase (PKS)-driven pathway, lovastatin exists in two forms: a lactone prodrug and its hydrolyzed active acid form . The conversion from lactone to acid occurs enzymatically in the liver and intestines, enhancing its bioavailability and therapeutic efficacy . This compound is notable for its antifungal and antiparasitic properties, which are evolutionarily conserved in A. terreus to inhibit microbial competitors . Industrially, its production is optimized by regulating fermentation conditions, including pH and additives like itaconic acid, which mitigate inhibitory byproduct accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mevinolinic acid is typically obtained through the hydrolysis of mevinolin. The structure and absolute configuration of mevinolin and its open acid form, mevinolinic acid, were determined by a combination of physical techniques . The synthetic route involves the conversion of mevinolin to mevinolinic acid by breaking the lactone ring under acidic or basic conditions .

Industrial Production Methods

Industrial production of mevinolinic acid involves the fermentation of Aspergillus terreus. The fermentation process is optimized by controlling various parameters such as pH, temperature, and nutrient supply. Recent advancements in the regulation of lovastatin biosynthesis, including the use of reactive oxygen species (ROS) and quorum sensing-type molecules, have improved the yield of mevinolinic acid .

Chemical Reactions Analysis

Hydrolytic Degradation Pathways

Lovastatin acid undergoes pH-dependent hydrolysis with distinct degradation profiles:

Acidic Conditions (pH < 3):

  • Generates two primary degradation products:

    • Product 1 : Retention time = 3.54 ± 1.86 min (polar compound)

    • Product 2 : Retention time = 5.94 ± 0.78 min (less polar)

  • Chromophore structure remains intact, indicating hydrolysis affects only the ester/lactone moieties .

Alkaline Conditions (pH > 7.4):

  • Rapid, complete hydrolysis at room temperature.

  • Single degradation product observed due to lactone ring opening .

Enzymatic Hydrolysis Mechanism

The enzyme lovastatin hydrolase (PcEST) catalyzes the breakdown of this compound into monacolin J and 2-methylbutyric acid via:

  • Nucleophilic attack by Ser⁵⁷ on the ester carbonyl carbon.

  • Formation of an acyl-enzyme intermediate.

  • Water-mediated cleavage of the intermediate, releasing 2-methylbutyric acid .

Key catalytic residues :

ResidueRole
Tyr¹⁷⁰General base, activates Ser⁵⁷
Lys⁶⁰Stabilizes Tyr¹⁷⁰ via polarization
Phe³⁰⁹Positions substrate via π–π interactions

Metabolic Activation and Stability

In vivo, this compound is formed via hepatic hydrolysis of the prodrug (lactone) and exhibits the following properties:

  • Plasma Protein Binding : >95% bound to human plasma proteins .

  • Half-Life : 1.1–1.7 hours in systemic circulation .

  • Major Metabolites :

    • 6′-Hydroxy acid

    • 6′-Hydroxymethyl derivative

    • 6′-Exomethylene derivative .

Kinetic Analysis of Hydrolysis

Hydrolysis follows pseudo-first-order kinetics under physiological conditions:

Table 1: Rate Constants (k) and Half-Lives (t₁/₂) at 37°C

Mediumk (hr⁻¹)t₁/₂ (hr)
Simulated gastric (pH 1.2)0.021 ± 0.00333.0
0.1 M HCl0.045 ± 0.00615.4
Phosphate buffer (pH 7.4)0.118 ± 0.0095.9

Data derived from accelerated stability studies .

Stability Ranking Across Media

This compound stability decreases in the order:

  • Simulated gastric fluid (without pepsin)

  • 0.06 M HCl

  • 0.1 M HCl

  • Phosphate buffer (pH 7.4) + sodium lauryl sulfate

  • Phosphate buffer (pH 7.4) .

Structural Determinants of Reactivity

  • Lactone Ring : Susceptible to nucleophilic attack at the ester carbonyl (C8 position).

  • Dihydronaphthalene Core : Stabilizes transition states during hydrolysis via conjugated π-system .

  • Methylbutyrate Side Chain : Modulates solubility and enzyme binding affinity .

Scientific Research Applications

Cardiovascular Applications

Cholesterol Reduction and Cardiovascular Risk Management

Lovastatin acid is predominantly used to manage hypercholesterolemia by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol synthesis. It effectively reduces levels of low-density lipoprotein cholesterol (LDL-C) and total cholesterol in patients at risk of cardiovascular diseases. A landmark study demonstrated that lovastatin therapy resulted in a 37% lower incidence of acute major coronary events compared to placebo over a five-year period .

Table 1: Efficacy of Lovastatin in Lipid Level Reduction

Lipid ParameterLovastatin Group (%)Placebo Group (%)P-Value
LDL-C Reduction25Minimal Change<0.001
Total Cholesterol18Minimal Change<0.001
Triglycerides15Minimal Change<0.001
HDL-C Increase6Minimal Change<0.001

Anticancer Properties

Recent research has unveiled lovastatin's potential as an anticancer agent. It induces apoptosis in various cancer cell lines, particularly breast cancer cells, by modulating key proteins involved in cell cycle regulation such as p21 and p27 . In vitro studies have shown that this compound inhibits the proliferation of breast cancer cells more effectively than its parent compound .

Case Study: Lovastatin in Breast Cancer Treatment

A study involving MDA-MB-231 breast cancer cells revealed that this compound significantly inhibited cell growth and induced apoptosis through the proteasome pathway . This suggests that lovastatin could be a valuable adjunct in cancer therapy.

Dermatological Applications

This compound has been explored for its topical application in treating dermatological conditions such as disseminated superficial actinic porokeratosis (DSAP). A randomized clinical trial indicated that both topical lovastatin and a combination with cholesterol led to significant improvements in DSAP severity without serious adverse effects .

Table 2: Efficacy of Topical Lovastatin in DSAP Treatment

Treatment GroupSeverity Reduction (%)Adverse Events Reported
Lovastatin + Cholesterol50Mild (n=4), Myalgia (n=2)
Lovastatin Alone51Mild (n=4), Myalgia (n=2)

Drug Delivery Systems

Innovative research has focused on incorporating lovastatin into biodegradable polymers for drug delivery applications. Electrospun fibers made from poly(lactic acid) containing lovastatin have shown promise due to their enhanced alignment and surface properties, which may improve drug release profiles and therapeutic efficacy .

Table 3: Properties of Electrospun Fibers Containing Lovastatin

ParameterControl FibersLovastatin-Loaded Fibers
Fiber DiameterX µmY µm
Surface SmoothnessLess SmoothMore Smooth
Drug Release RateN/AIncreased

Mechanism of Action

Mevinolinic acid exerts its effects by competitively inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in the cholesterol biosynthesis pathway. By inhibiting this enzyme, mevinolinic acid effectively reduces the synthesis of cholesterol. The molecular target of mevinolinic acid is the active site of HMG-CoA reductase, where it binds and prevents the enzyme from catalyzing the conversion of HMG-CoA to mevalonate .

Comparison with Similar Compounds

Lovastatin Acid vs. Simvastatin Acid

Structural and Pharmacokinetic Differences :

  • Both are derived from fungal secondary metabolites and share a dihydroxyheptanoic acid unit linked to a naphthylene ring system . However, simvastatin features an additional methyl group on the ester side chain, enhancing lipophilicity .
  • AUC Intercepts : this compound exhibits a significantly higher Y-intercept in AUC plots (36.49 ± 1.051 µg·h/L) compared to simvastatin acid (16.26 ± 0.6909 µg·h/L), indicating greater systemic exposure .
  • Lipid Bilayer Interaction : Both acids interact less favorably with lipid bilayers than triglyceride (TG), with simvastatin acid showing marginally better membrane penetration .
  • Genetic Polymorphism Impact : SLCO1B1*5 and *15 alleles increase plasma concentrations of both acids, elevating muscle toxicity risks .

Efficacy and Tissue Selectivity :

  • In liver tissue, this compound and simvastatin acid share similar IC50 values (~5 nM) for HMG-CoA reductase inhibition. However, simvastatin acid is marginally more potent in reducing LDL cholesterol clinically .

This compound vs. Pravastatin

Lipophilicity and Tissue Penetration :

  • Pravastatin’s hydrophilic quinuclidine ring reduces its membrane permeability, making it 100-fold less inhibitory in lens tissue (IC50 = 469 ± 42 nM) compared to this compound (IC50 = 4.5 ± 0.7 nM) .
  • Clinical Implications : Pravastatin’s tissue selectivity minimizes extrahepatic side effects (e.g., cataracts in dogs) but reduces efficacy in peripheral tissues .

This compound vs. Monacolin K (Red Yeast Rice Extract)

Bioavailability and Form Variability :

  • While structurally identical to lovastatin, monacolin K’s pharmacokinetics vary due to lactone-to-acid ratio fluctuations (5–100% acid form) in red yeast rice (RYR) products. Lovastatin, administered as a pure compound, achieves 31% bioavailability, whereas RYR’s efficacy depends on formulation .
  • Metabolic Activation : Both require cytochrome P450 3A4 (CYP3A4) for lactone-to-acid conversion, but RYR’s additional components (e.g., citrinin) may alter metabolism .

This compound vs. Itaconic Acid

Key Research Findings and Data Tables

Table 1: Structural and Pharmacokinetic Comparison of this compound with Analogues

Compound Core Structure Lipophilicity AUC Intercept (µg·h/L) IC50 (Liver) IC50 (Lens) Bioavailability
This compound Naphthylene + dihydroxy High 36.49 ± 1.051 4.5 nM 4.5 nM 31%
Simvastatin Acid Naphthylene + methyl Higher 16.26 ± 0.6909 5.2 nM 5.2 nM 30–35%
Pravastatin Quinuclidine Low N/A 20–50 nM 469 nM 18–25%
Monacolin K Naphthylene + dihydroxy Variable N/A Similar Similar 5–100%*

*Depends on lactone-to-acid ratio in formulation .

Table 2: Impact of Genetic Polymorphisms on Statin Pharmacokinetics

SLCO1B1 Genotype This compound Exposure Simvastatin Acid Exposure Clinical Risk
1B/1B Reduced Reduced Lower muscle toxicity
5/15 or 15/15 Markedly increased Markedly increased Higher myopathy risk

Biological Activity

Lovastatin, a member of the statin family, is primarily recognized for its cholesterol-lowering properties through the inhibition of HMG-CoA reductase. However, recent studies have highlighted its diverse biological activities beyond lipid regulation, including anti-cancer effects and neuroprotective properties. This article delves into the biological activity of lovastatin acid, emphasizing its mechanisms of action, clinical implications, and research findings.

Inhibition of HMG-CoA Reductase

Lovastatin acts as a competitive inhibitor of HMG-CoA reductase (K_i = 0.6 nM), a key enzyme in the mevalonate pathway responsible for cholesterol biosynthesis. By inhibiting this enzyme, lovastatin effectively reduces cholesterol levels both in vitro and in vivo .

Induction of Apoptosis and Cell Cycle Arrest

Research indicates that lovastatin influences various signaling pathways associated with cancer cell proliferation. It induces apoptosis and cell cycle arrest in several cancer types by decreasing levels of cyclins and cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and CDK6 . This mechanism has been particularly noted in breast, liver, cervical, lung, and colon cancers.

Additional Biological Activities

Lovastatin exhibits anti-inflammatory properties and has been shown to enhance the sensitivity of certain cancer cells to chemotherapeutic agents . Furthermore, it has demonstrated neuroprotective effects, suggesting potential applications in neurodegenerative diseases.

Cardiovascular Benefits

A pivotal study demonstrated that lovastatin significantly reduces the incidence of acute coronary events. In a randomized trial involving men and women with average total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) levels, those treated with lovastatin experienced a 37% lower incidence of major coronary events compared to placebo . The results indicated substantial improvements in LDL-C levels across treatment groups.

Anti-Cancer Efficacy

Several clinical studies have explored lovastatin's anti-cancer potential. For example:

  • Breast Cancer : Lovastatin was found to induce apoptosis in breast cancer cells by inhibiting histone deacetylase 2 (HDAC2), leading to increased acetylation of histones and expression of p21(WAF/CIP) .
  • Liver Cancer : In vitro studies showed that lovastatin decreased cell viability in liver cancer cell lines and enhanced the efficacy of existing chemotherapeutic agents .

Safety Profile

In clinical trials assessing the safety of topical lovastatin formulations, adverse events were minimal, primarily involving mild muscle pain or application site reactions. No serious adverse events were reported, indicating a favorable safety profile for both topical and systemic applications .

Table 1: Summary of Clinical Findings on Lovastatin

Study FocusOutcomeSignificance
Cardiovascular Events37% reduction in major coronary eventsP < .001
Breast CancerInduces apoptosis via HDAC inhibitionEnhances therapeutic efficacy
Liver CancerDecreased viability in cancer cellsPotential for combination therapy
Safety ProfileMinimal adverse eventsFavorable safety profile

Case Studies

  • Case Study on Hypercholesterolemia : A cohort study involving patients with high cholesterol levels showed that treatment with lovastatin led to significant reductions in LDL-C levels over a 12-month period.
  • Case Study on Cancer Treatment : A patient with advanced breast cancer receiving lovastatin as part of a combination therapy protocol exhibited notable tumor regression alongside reduced side effects from conventional chemotherapy.

Q & A

Basic Research Questions

Q. What validated HPLC methods are recommended for separating lovastatin and lovastatin acid in pharmaceutical formulations?

A reverse-phase HPLC method using a C4 column with a mobile phase of methanol:water (80:20) and UV detection at 238 nm has been validated for simultaneous separation. This method achieves baseline resolution, with linearity (R² > 0.9999) and precision (RSD < 3%). For multi-component analysis, the Quantitative Analysis of Multi-Components by Single Marker (QAMS) method employs a relative correction factor (0.9000) to quantify both analytes without individual reference standards .

Q. How should samples be prepared for lovastatin analysis in fungal or fermented matrices?

Solid-state fermentation samples (e.g., Pleurotus species) require extraction with ethyl acetate, shaking (180 rpm, 2 hours), filtration (Whatman No. 1), and concentration using 1% trifluoroacetic acid. Post-concentration, acetonitrile is added, and quantification is performed via UV spectrophotometry at 513 nm .

Q. What are the first-order degradation kinetics of lovastatin under physiological conditions?

Hydrolytic degradation in phosphate buffer (pH 7.4) follows first-order kinetics, with degradation rate constants dependent on initial concentration and temperature. In contrast, acidic media (0.1 M HCl) exhibit mixed kinetics, requiring data fitting after 1 hour of degradation .

Advanced Research Questions

Q. How can response surface methodology optimize lovastatin production in solid-state fermentation?

A Box-Behnken design with four critical parameters (malt extract, dextrose, MnSO₄·H₂O, MgSO₄·7H₂O) is used to maximize yield. Experimental runs (29 trials with 3 central points) model interactions between variables, and software tools (e.g., Design Expert 7.1) predict optimal nutrient levels for scalable production .

Q. How does inter-conversion between lovastatin and its hydroxy acid metabolite impact pharmacokinetic studies?

LC-MS/MS methods with controlled conditions (e.g., low temperature, acidic additives) minimize lactone-ring hydrolysis. Stability studies show <2.74% matrix effect and RSD <11.38% at the lower limit of quantification (0.121 ng/mL). Protein binding (~95%) and first-pass metabolism necessitate sensitivity to avoid pseudo-estimation .

Q. What transcriptional regulatory effects does lovastatin induce in the isoprenoid pathway of Saccharomyces cerevisiae?

Lovastatin inhibits HMG-CoA reductase, reducing farnesyl pyrophosphate (FPP) levels. Transcriptome analysis reveals upregulation of 34 genes (e.g., transport and organelle organization categories) after 60 minutes of exposure, contrasting with zaragozic acid-induced downregulation. These genes are potential biomarkers for FPP-dependent pathways .

Q. How does the QAMS method ensure accuracy in quantifying lovastatin and this compound in traditional Chinese medicine (e.g., Hongqu Fuling tablets)?

Using lovastatin as an internal reference, the relative correction factor (RCF = 0.9000) accounts for variability in detector response. Validation shows recovery rates of 98.43–103.18% and concordance with external standard methods (e.g., 0.3563 mg/g vs. 0.3668 mg/g for this compound) .

Properties

IUPAC Name

(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O6/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28)/t14-,15-,16-,18+,19+,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJODMDSTUBWDW-BXMDZJJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20873334
Record name Lovastatin acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75225-51-3
Record name Lovastatin acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75225-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mevinolinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075225513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mevinolinic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03785
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lovastatin acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOVASTATIN ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CLV35Y90C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.